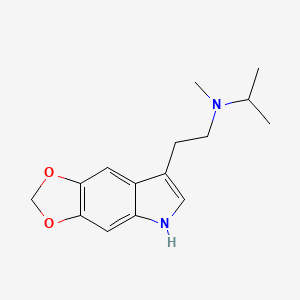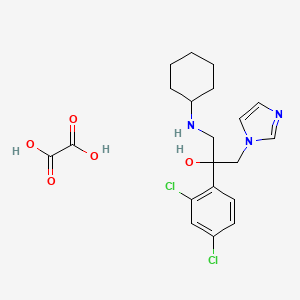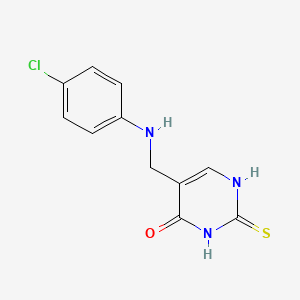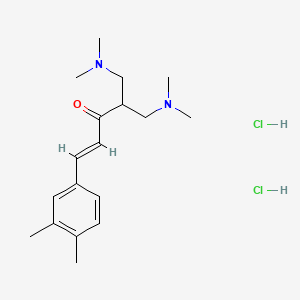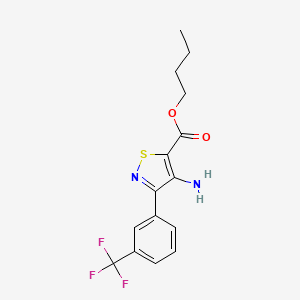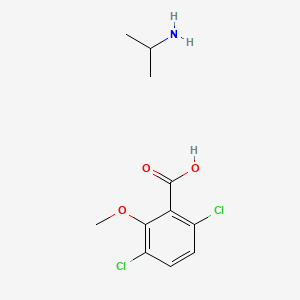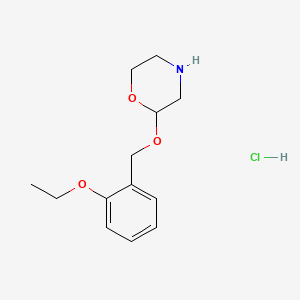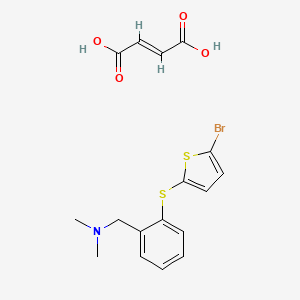
Theophylline, 8-(4-piperidyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Theophylline, 8-(4-piperidyl)-, hydrochloride is a derivative of theophylline, a well-known bronchodilator used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The addition of the piperidyl group enhances its pharmacological properties, making it a compound of interest in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Theophylline, 8-(4-piperidyl)-, hydrochloride typically involves the introduction of the piperidyl group to the theophylline molecule. This can be achieved through various synthetic routes, including:
Nucleophilic Substitution: Theophylline can undergo nucleophilic substitution reactions with piperidine derivatives under basic conditions.
Cyclization Reactions: Cyclization of appropriate precursors in the presence of catalysts can lead to the formation of the piperidyl group attached to the theophylline core.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions
Theophylline, 8-(4-piperidyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of reduced piperidyl groups.
Applications De Recherche Scientifique
Theophylline, 8-(4-piperidyl)-, hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in respiratory diseases and other conditions.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of Theophylline, 8-(4-piperidyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Inhibiting Phosphodiesterase: Leading to increased levels of cyclic AMP (cAMP) and subsequent bronchodilation.
Antagonizing Adenosine Receptors: Reducing bronchoconstriction and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Theophylline: A parent compound used as a bronchodilator.
Aminophylline: A derivative of theophylline with enhanced solubility.
Dyphylline: Another xanthine derivative with bronchodilator properties.
Uniqueness
Theophylline, 8-(4-piperidyl)-, hydrochloride is unique due to the presence of the piperidyl group, which enhances its pharmacological profile and provides additional therapeutic benefits compared to other theophylline derivatives.
Propriétés
Numéro CAS |
96434-27-4 |
|---|---|
Formule moléculaire |
C12H18ClN5O2 |
Poids moléculaire |
299.76 g/mol |
Nom IUPAC |
1,3-dimethyl-8-piperidin-4-yl-7H-purine-2,6-dione;hydrochloride |
InChI |
InChI=1S/C12H17N5O2.ClH/c1-16-10-8(11(18)17(2)12(16)19)14-9(15-10)7-3-5-13-6-4-7;/h7,13H,3-6H2,1-2H3,(H,14,15);1H |
Clé InChI |
LAZDFLRTLLKVPC-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3CCNCC3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


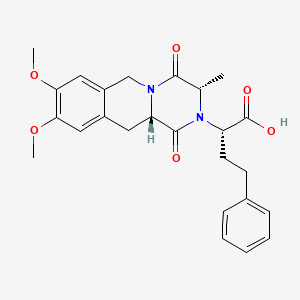
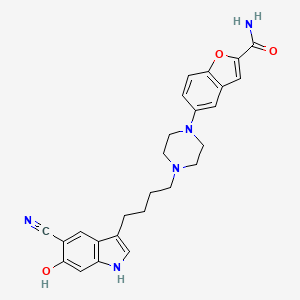
![N-[2-(4-butan-2-ylsulfanyl-2,5-dimethoxyphenyl)ethyl]hydroxylamine](/img/structure/B12762750.png)
